1-(4-Chlorobenzoyl)-1H-benzotriazole: A Stable, Neutral Acylating Agent
1-(4-Chlorobenzoyl)-1H-benzotriazole: A Stable, Neutral Acylating Agent
Topic: 1-(4-Chlorobenzoyl)-1H-benzotriazole: Technical Guide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Summary
1-(4-Chlorobenzoyl)-1H-benzotriazole is a specialized N-acylbenzotriazole reagent developed extensively within the Katritzky benzotriazole methodology.[1] Unlike highly reactive and hydrolytically unstable acid chlorides, this compound exists as a stable, crystalline solid that can be stored on the benchtop. It serves as a "privileged" acylating agent, offering a kinetic balance that allows for the selective acylation of amines, alcohols, and thiols, as well as carbon nucleophiles (e.g., Grignard reagents, enolates) to form ketones and heterocycles.
This guide details the physicochemical properties, synthesis protocols, mechanistic advantages, and application workflows for this reagent in high-value organic synthesis.[3]
Chemical Identity & Physicochemical Properties[1][2][4][5][6][7][8][9][10]
| Property | Data |
| CAS Number | 4231-70-3 |
| IUPAC Name | (1H-Benzotriazol-1-yl)(4-chlorophenyl)methanone |
| Molecular Formula | C₁₃H₈ClN₃O |
| Molecular Weight | 257.67 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 135–139 °C (Lit.)[1][2][4][5][6] |
| Solubility | Soluble in CH₂Cl₂, CHCl₃, THF, DMF; Insoluble in water |
| Stability | Hydrolytically stable in air; non-hygroscopic |
Mechanistic Advantage: The "Goldilocks" Electrophile
The core utility of 1-(4-chlorobenzoyl)-1H-benzotriazole lies in its leaving group, the benzotriazolyl moiety.[1]
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Leaving Group Ability: Benzotriazole (pKa ~8.[1]2) is a better leaving group than amides but poorer than chloride ions.[1] This intermediate reactivity suppresses side reactions (like di-acylation) common with acid chlorides.[1]
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Chirality Preservation: When derived from chiral acids (though this specific agent is achiral), N-acylbenzotriazoles typically do not racemize under coupling conditions, unlike active esters derived from carbodiimides.[1]
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Neutral Conditions: Acylations can often proceed without exogenous base, as the released benzotriazole is neutral, simplifying workup to a mere filtration or wash.[1]
Diagram 1: Mechanistic Pathway of Acyl Transfer
The following diagram illustrates the electrophilic activation provided by the benzotriazole ring.[1]
Caption: Kinetic pathway of acyl transfer. The benzotriazole moiety acts as a stable leaving group, facilitating attack by nucleophiles (amines, alcohols) under mild conditions.
Synthesis Protocol
While commercially available, the in situ preparation or bulk synthesis of 1-(4-chlorobenzoyl)-1H-benzotriazole is cost-effective and ensures high purity.[1]
Method A: The Thionyl Chloride One-Pot Procedure
This method is preferred for its atom economy and operational simplicity.[1]
Reagents:
-
4-Chlorobenzoic acid (1.0 equiv)[1]
-
1H-Benzotriazole (4.0 equiv) — Excess acts as HCl scavenger[1]
-
Thionyl chloride (SOCl₂) (1.0–1.2 equiv)[1]
-
Solvent: Anhydrous Dichloromethane (DCM) or THF[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve 1H-benzotriazole (4 equiv) in anhydrous DCM (approx. 5–10 mL per mmol).
-
Activation: Add thionyl chloride (1.0 equiv) dropwise at 0 °C. Stir for 30 minutes. The solution may become cloudy due to the formation of 1-(chlorosulfinyl)benzotriazole intermediate.[1]
-
Addition: Add 4-chlorobenzoic acid (1.0 equiv) in one portion.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.
-
Workup:
-
Purification: Recrystallize from hot ethanol or isopropanol if necessary.
Diagram 2: Synthesis Workflow
Caption: One-pot synthesis of 1-(4-chlorobenzoyl)-1H-benzotriazole using thionyl chloride activation.
Application Protocols
4.1. N-Acylation (Amide Synthesis)
This reagent is superior to acid chlorides for coupling with electron-deficient anilines or sterically hindered amines.[1]
-
Protocol:
-
Dissolve 1-(4-chlorobenzoyl)-1H-benzotriazole (1.0 equiv) in THF or MeCN.[1]
-
Add the amine (1.0–1.1 equiv).[1]
-
Optional: Add base (Et₃N) only if using an amine salt; otherwise, no base is required.
-
Heat to reflux (60–80 °C) for 2–6 hours.
-
Workup: Wash with 2N HCl (to remove BtH) and saturated NaHCO₃.
-
4.2. C-Acylation (Synthesis of Heterocycles)
This compound is a key intermediate for synthesizing oxazoles and thiazoles via α-lithiated intermediates.[1]
-
Protocol (Example: Thiazole Synthesis):
-
Generate the enolate or lithiated species of a methyl ketone or sulfone at -78 °C in THF.
-
Add a solution of 1-(4-chlorobenzoyl)-1H-benzotriazole dropwise.[1]
-
The benzotriazole group leaves, yielding the β-keto intermediate.[1]
-
Subsequent cyclization with ammonium acetate or Lawesson's reagent yields the heterocycle.[1]
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Safety & Handling (GHS Classification)
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[1][2] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2] |
| STOT-SE | H335 | May cause respiratory irritation.[1][2] |
-
PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.
-
Storage: Store in a cool, dry place. Unlike acid chlorides, it does not require inert gas storage, but keeping it desiccated prevents slow hydrolysis over months.
References
-
Katritzky, A. R., et al. "N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides."[7] The Journal of Organic Chemistry, vol. 65, no.[7][8] 24, 2000, pp. 8210–8213. Link[1]
-
Sigma-Aldrich. "1-(4-Chlorobenzoyl)-1H-benzotriazole Product Sheet." SigmaAldrich.com.[1] Link[1]
-
PubChem. "1-(4-Chlorobenzoyl)-1H-benzotriazole (CID 746939)."[1] National Center for Biotechnology Information.[1] Link[1]
-
Katritzky, A. R., & Rogovoy, B. V. "Benzotriazole: An Ideal Synthetic Auxiliary."[1][7] Chemistry – A European Journal, vol. 9, no. 20, 2003, pp. 4586–4593. Link[1]
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